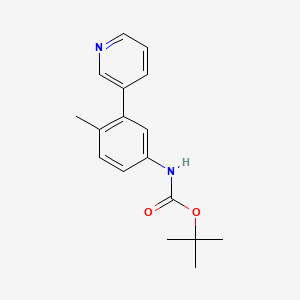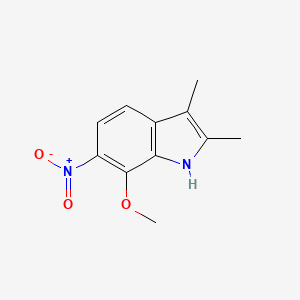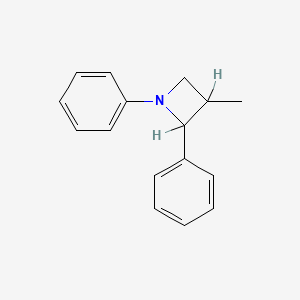
1-methyl-2-(1-(pyrrolidin-1-ylsulfonyl)ethyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-2-(1-(pyrrolidin-1-ylsulfonyl)ethyl)-1H-imidazole is a synthetic organic compound that features both imidazole and pyrrolidine rings
Méthodes De Préparation
The synthesis of 1-methyl-2-(1-(pyrrolidin-1-ylsulfonyl)ethyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyrrolidine ring: This step involves the reaction of the imidazole derivative with pyrrolidine, often facilitated by a sulfonylation reaction using reagents like sulfonyl chlorides.
Methylation: The final step involves the methylation of the imidazole ring, which can be carried out using methyl iodide or dimethyl sulfate under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.
Analyse Des Réactions Chimiques
1-methyl-2-(1-(pyrrolidin-1-ylsulfonyl)ethyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where nucleophiles like amines or thiols can replace the methyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include various substituted imidazole derivatives and modified pyrrolidine rings.
Applications De Recherche Scientifique
1-methyl-2-(1-(pyrrolidin-1-ylsulfonyl)ethyl)-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: This compound can be used as a ligand in biochemical assays to study enzyme interactions and protein binding.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1-methyl-2-(1-(pyrrolidin-1-ylsulfonyl)ethyl)-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. The sulfonyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparaison Avec Des Composés Similaires
1-methyl-2-(1-(pyrrolidin-1-ylsulfonyl)ethyl)-1H-imidazole can be compared with other similar compounds, such as:
1-methyl-2-(1-(pyrrolidin-1-yl)ethyl)-1H-imidazole: Lacks the sulfonyl group, which may result in different binding properties and reactivity.
2-(1-(pyrrolidin-1-ylsulfonyl)ethyl)-1H-imidazole: Lacks the methyl group, which can affect its solubility and interaction with molecular targets.
1-methyl-2-(1-(piperidin-1-ylsulfonyl)ethyl)-1H-imidazole: Contains a piperidine ring instead of a pyrrolidine ring, which can influence its steric and electronic properties.
The uniqueness of this compound lies in its combination of structural features, which can be tailored for specific applications in various fields.
Propriétés
Formule moléculaire |
C10H17N3O2S |
|---|---|
Poids moléculaire |
243.33 g/mol |
Nom IUPAC |
1-methyl-2-(1-pyrrolidin-1-ylsulfonylethyl)imidazole |
InChI |
InChI=1S/C10H17N3O2S/c1-9(10-11-5-8-12(10)2)16(14,15)13-6-3-4-7-13/h5,8-9H,3-4,6-7H2,1-2H3 |
Clé InChI |
UEVMDQBDKNTFCX-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NC=CN1C)S(=O)(=O)N2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzoic acid, 2-[[[(4-ethoxybenzoyl)amino]thioxomethyl]amino]-3,5-diiodo-](/img/structure/B13948264.png)
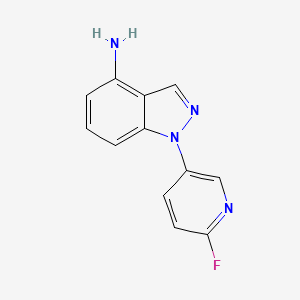
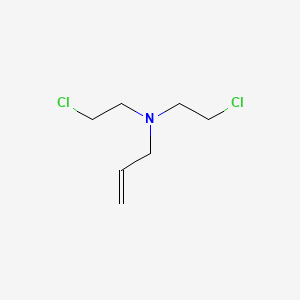
![Benzyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13948286.png)
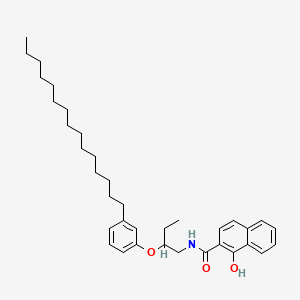
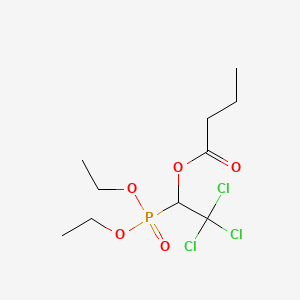
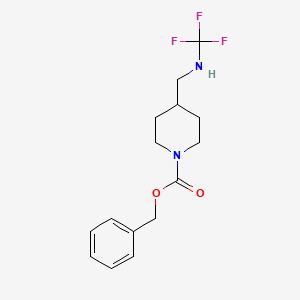
![[1,4]Dioxino[2,3-g][1,3]benzothiazole-2-carbonitrile](/img/structure/B13948321.png)
![5-{(Z)-[4-(2-Pyridinylsulfamoyl)phenyl]diazenyl}-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B13948323.png)
![2-Amino-3-methyl-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)butan-1-one](/img/structure/B13948330.png)
